molecular formula C9H12N2O B1280178 3-amino-N,4-dimethylbenzamide CAS No. 54884-19-4

3-amino-N,4-dimethylbenzamide

Cat. No.: B1280178
CAS No.: 54884-19-4
M. Wt: 164.2 g/mol
InChI Key: NXFCCUBWWTWZGE-UHFFFAOYSA-N
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Description

3-amino-N,4-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the third position and two methyl groups at the nitrogen and fourth position of the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,4-dimethylbenzamide can be achieved through several methods. One common approach involves the reduction of 3-nitro-N,4-dimethylbenzamide. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The reaction is typically conducted under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.

Another method involves the direct amination of 4-dimethylaminobenzamide using ammonia or an amine source. This reaction can be facilitated by using a suitable catalyst such as copper or nickel, and the reaction temperature is generally kept between 50-100°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitro-N,4-dimethylbenzamide. This method is preferred due to its high yield and efficiency. The process is carried out in large reactors equipped with hydrogen gas supply and palladium or platinum catalysts. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-amino-N,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N,4-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins, altering their conformation and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N,N-dimethylbenzamide
  • 4-amino-N-methylbenzamide
  • 4-amino-N-isopropyl-3-methylbenzamide

Uniqueness

3-amino-N,4-dimethylbenzamide is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For instance, the presence of the amino group at the third position enhances its reactivity in nucleophilic substitution reactions compared to other isomers.

Properties

IUPAC Name

3-amino-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-7(5-8(6)10)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFCCUBWWTWZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504229
Record name 3-Amino-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54884-19-4
Record name 3-Amino-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N,4-dimethylbenzamide
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